

An In-Depth Technical Guide to 1-Chloro-3,5-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-3,5-difluorobenzene

Cat. No.: B074746

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,5-difluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its distinct substitution pattern—a single chlorine atom flanked by two fluorine atoms in a meta arrangement—provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of **1-Chloro-3,5-difluorobenzene**, detailing its fundamental physicochemical properties, synthesis, reactivity, and applications. The strategic placement of its halogen atoms makes it a valuable and versatile building block for introducing fluorinated moieties into complex organic molecules, thereby modulating properties such as metabolic stability, lipophilicity, and binding affinity in active pharmaceutical ingredients (APIs).

Compound Identification and Core Properties

1-Chloro-3,5-difluorobenzene is a colorless liquid at room temperature.^{[1][2]} Its primary identifiers and fundamental properties are crucial for its accurate application and handling in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ ClF ₂	[3][4][5]
Molecular Weight	148.54 g/mol	[1][4][5]
IUPAC Name	1-chloro-3,5-difluorobenzene	[3][4][5]
CAS Number	1435-43-4	[2][3][4]
Synonyms	3,5-Difluorochlorobenzene, 1,3-Difluoro-5-chlorobenzene	[5][6]

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic characteristics of **1-Chloro-3,5-difluorobenzene** is essential for its purification, characterization, and use in synthetic protocols.

Characteristic	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[1][2]
Density	1.329 - 1.33 g/mL at 25 °C	[1][2]
Boiling Point	111-116 °C	[1]
Refractive Index	n _{20/D} 1.465 - 1.47	[1][2]
InChI Key	RFKBODCWHNDUTJ-UHFFFAOYSA-N	[3][4]
SMILES	C1=C(C=C(C=C1F)Cl)F	[5]

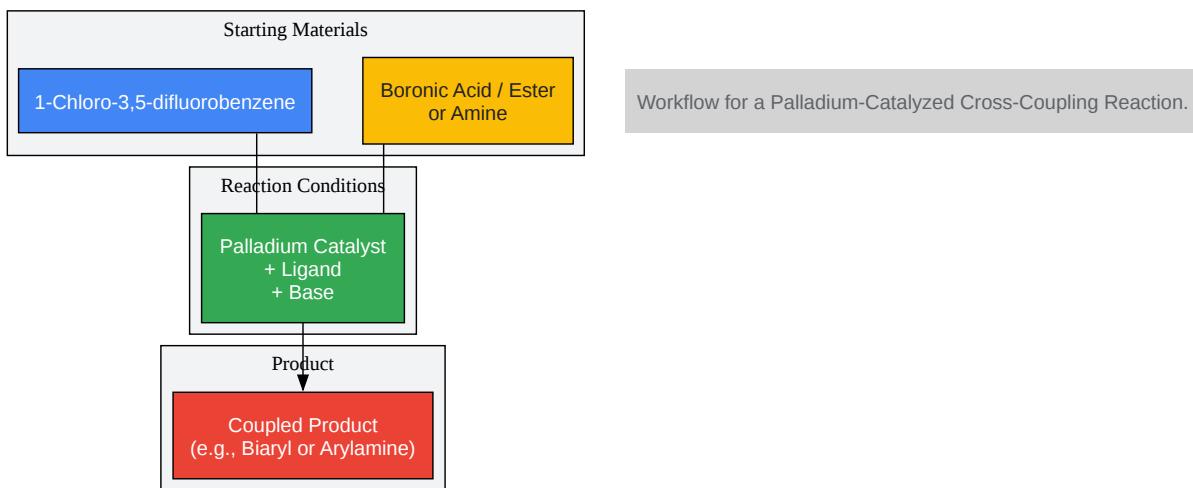
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are critical for structural confirmation and purity assessment and are available through chemical databases like the NIST WebBook.[3]

Synthesis and Reactivity Profile

The synthesis and reactivity of **1-Chloro-3,5-difluorobenzene** are central to its utility as a chemical intermediate.

Synthetic Routes

One common laboratory-scale synthesis involves the diazotization of a corresponding aniline precursor. For instance, a related compound, 1-chloro-3,4-difluorobenzene, is synthesized via the diazotization of 3,4-difluoroaniline followed by a Sandmeyer reaction.^[7] A similar strategic approach can be applied for the 3,5-isomer. An alternative method involves the reaction of 5-chloro-2-fluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salt.^[8]


The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations. The diazotization pathway, while classic, requires careful control of temperature and handling of potentially unstable diazonium intermediates.

Chemical Reactivity and Mechanistic Insights

The reactivity of **1-Chloro-3,5-difluorobenzene** is governed by its halogen substituents.

- **The C-Cl Bond:** The chlorine atom is a versatile functional handle. It can be readily displaced or activated for cross-coupling reactions. For example, under palladium catalysis, the C-Cl bond can participate in Suzuki, Buchwald-Hartwig, and other carbon-carbon or carbon-heteroatom bond-forming reactions.^[6] This allows for the direct attachment of aryl, alkyl, or amine groups at this position.
- **The C-F Bonds:** The fluorine atoms are generally unreactive towards nucleophilic substitution due to the high strength of the C-F bond. However, their strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.
- **The Aromatic Ring:** The combined electron-withdrawing effects of the fluorine and chlorine atoms make the aromatic ring electron-deficient. This property is crucial in its role as a building block for APIs, where this electronic modulation can enhance binding to biological targets.

The diagram below illustrates a generalized workflow for utilizing **1-Chloro-3,5-difluorobenzene** in a common cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.

Applications in Research and Drug Development

1-Chloro-3,5-difluorobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The incorporation of the 3,5-difluorophenyl moiety is a common strategy in drug design.

- Pharmaceutical Development: The compound serves as a precursor for APIs, particularly in areas like anti-inflammatory and analgesic drugs.^[1] The fluorine atoms often enhance

metabolic stability by blocking sites of oxidative metabolism and can improve the binding affinity of a drug to its target protein through favorable electrostatic interactions.

- Agrochemicals: It is used in the formulation of modern herbicides and pesticides, where the halogen substituents contribute to the molecule's potency and environmental persistence profile.[1]
- Material Science: This chemical is also valuable in creating specialty polymers and resins that require high durability and chemical resistance.[1]

Safety and Handling

Proper handling of **1-Chloro-3,5-difluorobenzene** is imperative for laboratory safety.

- Hazard Classification: It is classified as a flammable liquid and vapor (H226).[9] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
- GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark).[9]
- Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10]
- Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[1] Recommended storage temperature is between 2 - 8 °C.[1]

Example Experimental Protocol: Buchwald-Hartwig Amination

This is a representative protocol and should be adapted and optimized for specific substrates and scales.

- Inert Atmosphere: To a dry Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

- Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
- Reactant Addition: Add **1-Chloro-3,5-difluorobenzene** (1.0 eq), the desired amine (1.2 eq), and an anhydrous solvent (e.g., Toluene or Dioxane).
- Reaction: Seal the flask and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired N-aryl amine.

References

- Chem-Impex. (n.d.). **1-Chloro-3,5-difluorobenzene**.
- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-3,5-difluoro-. In NIST Chemistry WebBook.
- Matrix Fine Chemicals. (n.d.). **1-CHLORO-3,5-DIFLUOROBENZENE** | CAS 1435-43-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137000, **1-Chloro-3,5-difluorobenzene**.
- National Institute of Standards and Technology (NIST). (n.d.). Benzene,1-chloro-3,5-difluoro-. In NIST Chemistry WebBook.
- Capot Chemical. (2025). MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene.
- Chemsoc. (n.d.). **1-Chloro-3,5-difluorobenzene** | CAS#:1435-43-4.
- Scientific Laboratory Supplies. (n.d.). **1-Chloro-3,5-difluorobenzene**, 95%.
- European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene.
- Google Patents. (n.d.). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. Benzene,1-chloro-3,5-difluoro- [webbook.nist.gov]
- 4. 1-CHLORO-3,5-DIFLUOROBENZENE | CAS 1435-43-4 [matrix-fine-chemicals.com]
- 5. Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Chloro-3,5-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074746#1-chloro-3-5-difluorobenzene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com